molecular formula C10H10N2 B11917382 3-Methylisoquinolin-7-amine

3-Methylisoquinolin-7-amine

Cat. No.: B11917382
M. Wt: 158.20 g/mol
InChI Key: TVFDKBBSJGTWJR-UHFFFAOYSA-N
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Description

3-Methylisoquinolin-7-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of isoquinoline derivatives. Isoquinolines are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . The specific substitution pattern of a methyl group at the 3-position and an amine at the 7-position makes this compound a versatile intermediate for the synthesis of more complex molecules. While biological data for this specific compound is limited in the public domain, its core structure is highly relevant. A US patent detailing 6- and 7-aminoisoquinoline compounds highlights their potential in the development of therapeutic agents for treating diseases such as glaucoma and other neurodegenerative disorders . The primary value of this compound lies in its use as a building block in organic synthesis. It can undergo various reactions, including functionalization of the amine group and modifications to the isoquinoline ring system, enabling researchers to create diverse compound libraries for biological screening . Researchers utilize such compounds in hit-to-lead optimization campaigns, particularly in projects targeting enzyme inhibition and pathway modulation. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-methylisoquinolin-7-amine

InChI

InChI=1S/C10H10N2/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,11H2,1H3

InChI Key

TVFDKBBSJGTWJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)N)C=N1

Origin of Product

United States

Chemical Profile of 3 Methylisoquinolin 7 Amine

IUPAC Name, CAS Number, and Other Identifiers

IUPAC Name : 3-methylisoquinolin-7-amine

CAS Number : A specific CAS number for this compound is not found in major public databases. For reference, the CAS number for the parent 3-Methylisoquinoline (B74773) is 1125-80-0. chemicalbook.com

Other Identifiers : The isomeric 7-Methylisoquinolin-3-amine has the CAS number 2090755-95-4. biosynth.com

Pomeranz-Fritsch Reaction and Subsequent Modifications

Physicochemical Properties (Molecular Formula, Molecular Weight, Melting Point, Boiling Point, Solubility)

The physicochemical properties listed below are calculated or predicted based on the compound's structure, with comparisons to known isomers where available.

PropertyValue/DescriptionSource/Basis
Molecular Formula C₁₀H₁₀N₂(Calculated)
Molecular Weight 158.20 g/mol (Calculated)
Melting Point Not experimentally determined. For comparison, the melting point of 3-Methylisoquinoline is 63-65 °C. chemicalbook.comN/A
Boiling Point Not experimentally determined. For comparison, the boiling point of 3-Methylisoquinoline is 251 °C. chemicalbook.comN/A
Solubility Expected to be sparingly soluble in water but soluble in common organic solvents like ethanol, DMSO, and chloroform, a typical characteristic of amino-substituted aromatic heterocycles.(Inference)

Chemical Reactivity and Derivatization Strategies for 3 Methylisoquinolin 7 Amine

Transformations of the Amine Functional Group at Position 7

The primary amine group at the 7-position is a key site for a variety of chemical reactions, enabling the introduction of diverse functionalities.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The amine group in 3-methylisoquinolin-7-amine can act as a nucleophile, participating in substitution reactions. For instance, primary and secondary amines can be alkylated by reacting with primary alkyl halides. libretexts.org However, these reactions can be challenging to control and may result in a mixture of products. libretexts.org The nitrogen atom's lone pair of electrons in amines makes them more nucleophilic than their alcohol or ether counterparts. msu.edu This enhanced nucleophilicity allows amines to react directly with alkyl halides to form N-alkylated products. msu.edu

Acylation and Carbamate (B1207046) Formation Reactions

Primary and secondary amines readily undergo acylation when treated with acid chlorides or acid anhydrides, yielding amides. libretexts.orglibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The reaction is typically fast and gives high yields at room temperature. libretexts.org A base like pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the hydrochloric acid that is produced. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine. libretexts.org This is due to the delocalization of the nitrogen lone pair electrons with the adjacent carbonyl group. libretexts.org

Similarly, carbamates can be formed through the reaction of the amine with appropriate reagents.

Schiff Base Formation and Related Condensation Reactions

Schiff bases, or imines, are synthesized through the condensation of a primary amine with an aldehyde or a ketone. wikipedia.orgdergipark.org.tr This reaction involves a nucleophilic addition to form a hemiaminal intermediate, which then undergoes dehydration to generate the imine. wikipedia.org These reactions are fundamental in various chemical and biological processes. wikipedia.org For example, the reaction of 3-amino-2-methyl quinazolin-4-(3H)-one with various aromatic aldehydes yields Schiff bases. researchgate.net

Alkylation and N-Functionalization of Primary Amines

The direct alkylation of primary amines with alkyl halides can lead to the formation of more substituted amines. msu.edu However, controlling the extent of alkylation can be difficult, often leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu The use of excess amine can favor monosubstitution. mnstate.edu The reaction proceeds through a series of sequential SN2 alkylation and deprotonation steps. mnstate.edu

A variety of N-functionalized derivatives can be prepared from primary amines. For example, reductive amination of an aldehyde or ketone can be used to synthesize secondary or tertiary amines. mnstate.edu

Reactions with Isocyanates

Primary amines react with isocyanates to form urea (B33335) derivatives. asianpubs.org This reaction is a common method for the synthesis of substituted ureas. The process generally involves the coupling of an amine and an isocyanate in a suitable solvent at room temperature, often resulting in good yields and purity. asianpubs.org Isocyanates themselves can be prepared from primary amines by reaction with phosgene (B1210022) or a phosgene equivalent like trichloromethyl chloroformate (diphosgene). google.comhi.is

Modifications and Functionalization of the Isoquinoline (B145761) Ring System

The isoquinoline ring itself is amenable to various functionalization reactions, although the presence of the methyl and amine groups influences the regioselectivity of these transformations. Electrophilic substitution reactions, such as halogenation and nitration, are possible on the isoquinoline ring system. For similar isoquinolines, these substitutions have been reported to occur at positions 5 and 8. vulcanchem.com

Oxidative Transformations of the Isoquinoline Core

The oxidation of the isoquinoline ring system can lead to different products depending on the reagents and conditions employed. For the parent isoquinoline, oxidation with alkaline potassium permanganate (B83412) results in the cleavage of both rings, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.in However, under neutral conditions with potassium permanganate, the benzene (B151609) ring is not affected, leading to the formation of phthalimide. shahucollegelatur.org.in

The presence of substituents on the benzene portion of the isoquinoline ring significantly influences the outcome of oxidation reactions. shahucollegelatur.org.in For instance, an activating group like an amino group directs oxidation towards the benzene ring, while a deactivating group like a nitro group favors the oxidation of the pyridine ring. shahucollegelatur.org.in In the case of this compound, the amino group at the 7-position is an activating group, which would likely direct the oxidation to the benzene ring.

Copper-catalyzed oxidation presents a milder alternative for the transformation of tetrahydroisoquinolines and dihydroisoquinolines into their corresponding isoquinoline derivatives. acs.org This method often utilizes air as a clean oxidant and can be performed at room temperature, offering an eco-friendly approach to synthesizing isoquinolines. acs.org

Reductive Pathways Leading to Saturated Isoquinoline Derivatives

The reduction of the isoquinoline nucleus can be achieved through various methods, including catalytic hydrogenation and chemical reduction. Catalytic hydrogenation of isoquinoline can selectively reduce either the pyridine or the benzene ring depending on the reaction medium's acidity. shahucollegelatur.org.in In an acidic medium like acetic acid, the pyridine ring is preferentially reduced to yield 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in Conversely, in concentrated hydrochloric acid, the benzene ring is reduced, affording 5,6,7,8-tetrahydroisoquinoline. shahucollegelatur.org.in Further hydrogenation can lead to the fully saturated decahydroisoquinoline. shahucollegelatur.org.in

Chemical reducing agents also provide pathways to tetrahydroisoquinolines. Sodium in liquid ammonia (B1221849) or tin in hydrochloric acid can reduce isoquinoline to the 1,2,3,4-tetrahydro derivative. shahucollegelatur.org.in Isoquinolinium ions are readily reduced to 1,2,3,4-tetrahydroisoquinolines by sodium borohydride. shahucollegelatur.org.in Additionally, the use of formamide (B127407) can lead to the reductive formylation of isoquinoline derivatives, producing N-formyltetrahydroisoquinolines. researchgate.net A study on the lithium-amine reduction of isoquinoline derivatives has also been explored as a route to trans-decahydroisoquinoline. acs.org

Electrophilic Aromatic Substitution on Substituted Isoquinolines

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a fundamental reaction for introducing various functional groups. The isoquinoline nucleus is more reactive towards electrophiles than pyridine. shahucollegelatur.org.in In isoquinoline itself, electrophilic attack preferentially occurs at the C5 and C8 positions of the benzene ring. shahucollegelatur.org.inarsdcollege.ac.in This is because the pyridine ring is deactivated by the nitrogen atom, especially under acidic conditions where it becomes protonated. arsdcollege.ac.in

The mechanism of EAS involves the initial attack of the aromatic pi system on the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com The presence of substituents on the isoquinoline ring significantly directs the position of incoming electrophiles. Activating groups, such as the amino group in this compound, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. doubtnut.com The amino group is a strong activating group and an ortho-, para-director. Therefore, for this compound, electrophilic substitution is expected to be directed to the positions ortho and para to the amino group.

For example, nitration of N-methylisoquinolin-7-amine with fuming nitric acid in sulfuric acid results in the introduction of a nitro group at the 8-position, directed by the methylamino group. However, the strong acidic conditions used for many EAS reactions can protonate the amino group, converting it into a deactivating, meta-directing ammonium group. libretexts.org To circumvent this, the amino group is often protected, for instance, as an acetamide, which is less basic and remains an ortho-, para-director. libretexts.org

Site-Specific Halogenation and Other Substitutions

Halogenation of the isoquinoline ring can be achieved at different positions depending on the reaction conditions. For instance, bromination in the presence of strong acids or aluminum chloride leads to 5-bromoisoquinoline. shahucollegelatur.org.in Halogen atoms at the 1- and 3-positions of the isoquinoline ring are particularly susceptible to nucleophilic substitution. shahucollegelatur.org.in

For substituted isoquinolines, the existing functional groups dictate the site of further substitution. For example, in the synthesis of polysubstituted isoquinolines, halogenated o-tolualdehyde tert-butylimines can be metalated and then condensed with nitriles, followed by trapping with an electrophile at the C4-position. nih.gov Diazotization of aminoisoquinolines in the presence of halide sources can also be used to introduce halogens at specific positions. harvard.edu

The introduction of other substituents can also be site-specific. For example, the Minisci reaction allows for the regioselective introduction of radical nucleophiles at the position alpha to the nitrogen in an acidic solution. iust.ac.ir

Chemical Derivatization Methodologies for Analytical and Synthetic Utility

Chemical derivatization is a crucial technique used to modify an analyte to enhance its detection or separation in analytical methods, or to facilitate a subsequent synthetic transformation. For a compound like this compound, the primary amino group is a key site for derivatization.

Pre-column Derivatization Techniques for Amines

In high-performance liquid chromatography (HPLC), pre-column derivatization is often employed for analytes that lack a suitable chromophore or fluorophore for sensitive detection. thermofisher.com This technique involves reacting the analyte with a derivatizing reagent before its introduction into the HPLC column. actascientific.com For primary amines, a variety of reagents are available that introduce a fluorescent or UV-active tag.

Common derivatizing reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. jascoinc.com

Dansyl Chloride: Reacts with primary and secondary amines to yield stable, fluorescent sulfonamides. thermofisher.comwiley.com

NBD Chloride/Fluoride (7-Nitrobenz-2-Oxa-1,3-Diazole): These reagents form fluorescent derivatives with both primary and secondary amines. thermofisher.com

Succinimidyl Esters: These reagents, such as those of Alexa Fluor or fluorescein, react selectively with aliphatic amines to yield highly fluorescent products. thermofisher.com

The choice of derivatization reagent and reaction conditions, such as pH and temperature, is critical for achieving a complete and reproducible reaction with minimal side products. sigmaaldrich.com

Table 1: Common Pre-column Derivatization Reagents for Primary Amines

In-tissue Derivatization Approaches for Metabolite Detection

Mass spectrometry imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. mdpi.commagtech.com.cn However, the detection of certain metabolites can be challenging due to low abundance, poor ionization efficiency, or volatility. magtech.com.cnnih.gov On-tissue chemical derivatization (OTCD) has emerged as a strategy to overcome these limitations by chemically modifying the analytes in situ to enhance their detection by MSI. chemrxiv.org

For amine-containing metabolites like this compound, several OTCD strategies have been developed. These methods typically involve spraying the derivatization reagent onto the tissue section prior to matrix application and MALDI-MSI analysis. frontiersin.org The derivatization reaction introduces a charged or easily ionizable tag onto the analyte, significantly improving its signal intensity. chemrxiv.org

Examples of on-tissue derivatization reagents for primary amines include:

Coniferyl Aldehyde (CA): Used to derivatize primary amine groups in amino acids and neurotransmitters. frontiersin.orgresearchgate.net

Girard's Reagent T (GT): While primarily used for carbonyl groups, it can be part of a multi-derivatization strategy to increase metabolite coverage. frontiersin.org

Pyrylium Salts: Efficiently react with primary amines. researchgate.net

These OTCD approaches have been successfully applied to map the distribution of various metabolites, including amino acids and neurotransmitters, in different tissue types, providing valuable insights into metabolic processes in a spatial context. frontiersin.orgacs.org

Table 2: On-tissue Derivatization Reagents for Amine-Containing Metabolites

Reagents Utilized in Amine Derivatization (e.g., OPA, FMOC-Cl, DNS-Cl, PITC)

The primary amine group at the 7-position of the 3-methylisoquinoline (B74773) scaffold is a key site for chemical modification. Derivatization of this amine is a common strategy, particularly in analytical chemistry, to enhance detectability, improve chromatographic separation, and increase volatility for gas chromatography. nih.govresearchgate.net The choice of reagent depends on the analytical technique being employed and the desired properties of the resulting derivative. The following sections detail the reactivity of common derivatization reagents with primary aromatic amines like this compound.

o-Phthalaldehyde (OPA)

o-Phthalaldehyde is a widely used pre-column derivatization reagent for the analysis of primary amines by high-performance liquid chromatography (HPLC). researchgate.net OPA itself is not fluorescent but reacts with primary amines in the presence of a thiol (such as 3-mercaptopropionic acid or N-acetyl-L-cysteine) to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. nih.govresearchgate.net This reaction is rapid, typically completing within minutes at room temperature. interchim.fr

The reaction mechanism is pH-dependent, with optimal conditions generally found in alkaline buffers (pH 9-11). escholarship.orgmjcce.org.mk The deprotonated primary amino group is the reactive species. escholarship.org The resulting fluorescent adducts allow for highly sensitive detection. researchgate.net However, OPA does not react with secondary amines, a limitation that also confers its specificity for primary amines. mdpi.com The stability of the OPA-amine derivatives can be a concern, and reaction conditions must be carefully controlled for reproducible quantitative analysis. nih.govinterchim.fr

9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a well-established reagent for the protection of amino groups in peptide synthesis and for the derivatization of primary and secondary amines for HPLC analysis. researchgate.netresearchgate.net It reacts with the amine functionality to form a stable and highly fluorescent N-Fmoc carbamate derivative. researchgate.nettotal-synthesis.com

The reaction is typically carried out in a buffered aqueous or organic solvent mixture at room temperature or with gentle heating. rsc.orgscielo.br The resulting Fmoc-derivatives are advantageous due to their strong UV absorbance and fluorescence, which allows for sensitive detection. researchgate.net Unlike OPA, FMOC-Cl can react with both primary and secondary amines. researchgate.net The reaction is generally robust, and various protocols, including catalyst-free and ultrasound-assisted methods, have been developed to improve efficiency and align with green chemistry principles. researchgate.netscielo.br

Dansyl chloride (DNS-Cl)

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a classic reagent for the derivatization of primary and secondary amines, phenols, and other compounds with active hydrogens. mdpi.comresearchgate.net It reacts with the primary amine of this compound to yield a stable, intensely fluorescent N-dansyl sulfonamide derivative. ddtjournal.comthermofisher.com

The derivatization reaction is performed under alkaline conditions (pH 9-10) to facilitate the nucleophilic attack of the amine on the sulfonyl chloride group. mjcce.org.mkmdpi.comijcce.ac.ir The reaction may require heating to ensure complete derivatization. mdpi.comijcce.ac.ir The resulting dansylated products are well-suited for reversed-phase HPLC with fluorescence or UV detection. researchgate.net The fluorescence of the DNS-adduct is highly dependent on the solvent environment. researchgate.net This method is known for its high sensitivity and the stability of the derivatives. mdpi.com

Phenylisothiocyanate (PITC)

Phenylisothiocyanate, also known as Edman's reagent, is primarily used for the sequential N-terminal amino acid analysis of peptides and proteins. It also serves as a derivatization reagent for primary and secondary amines for chromatographic analysis. PITC reacts with the primary amine of this compound under mild alkaline conditions to form a phenylthiourea (B91264) (PTU) derivative.

These PTU-derivatives are typically analyzed by reversed-phase HPLC with UV detection. While not a fluorescent derivatization, the reaction is reliable and the resulting derivatives have excellent chromatographic properties. The reaction kinetics are dependent on pH, with increased reactivity observed at higher pH levels.

Data Tables

Table 1: Comparison of Amine Derivatization Reagents

ReagentAbbreviationTarget GroupProductDetection MethodKey Reaction Conditions
o-PhthalaldehydeOPAPrimary AminesFluorescent IsoindoleFluorescenceAlkaline pH, presence of a thiol nih.govescholarship.org
9-Fluorenylmethyloxycarbonyl chlorideFMOC-ClPrimary & Secondary AminesFluorescent CarbamateFluorescence, UVBuffered aqueous/organic media rsc.orgscielo.br
Dansyl chlorideDNS-ClPrimary & Secondary Amines, PhenolsFluorescent SulfonamideFluorescence, UVAlkaline pH (9-10), may require heat mjcce.org.mkmdpi.com
PhenylisothiocyanatePITCPrimary & Secondary AminesPhenylthiourea (PTU)UVMildly alkaline pH

Table 2: Research Findings on Derivatization Conditions

ReagentAnalyte TypeReaction ConditionsFindings & OptimizationsSource
OPA Primary AminesVaried pH and reagent ratiosReaction rate is maximal between pH 10 and 11. Stability of derivatives can be increased by adjusting the OPA/thiol ratio. nih.govescholarship.org
FMOC-Cl Aromatic & Aliphatic AminesWater, 60°CAn efficient and chemoselective reaction for N-Fmoc protection was achieved in aqueous media without a catalyst. researchgate.netrsc.org
DNS-Cl Biogenic Amines60°C, 45 min, pH 10Optimized conditions for quantitative conversion of amines into stable DNS-Cl derivatives for HPLC analysis. mdpi.com
PITC Amino Acid AnalogspH 7.4 and pH 9.0Reactivity with amine analogs showed a six to seven-fold increase at pH 9.0 compared to pH 7.4.

Computational and Theoretical Investigations of 3 Methylisoquinolin 7 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the molecular structure and electronic characteristics of heterocyclic compounds. arxiv.orgunipd.it These calculations provide a detailed picture of electron distribution, orbital energies, and electrostatic properties, which collectively govern the molecule's chemical reactivity. researchgate.net While specific studies on 3-Methylisoquinolin-7-amine are not extensively documented, analysis of the parent isoquinoline (B145761) scaffold and related substituted amines provides a robust framework for understanding its properties. ijrpr.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). ekb.eg The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. ekb.egresearchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic system, particularly influenced by the electron-donating amino group. The LUMO would be distributed across the heterocyclic ring system. A smaller HOMO-LUMO gap suggests higher reactivity. Quantum chemical calculations can precisely determine these energy levels. researchgate.net

Molecular PropertyDescriptionTypical Energy Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. ekb.eg-5.0 to -6.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. ekb.eg-1.0 to -2.0
Energy Gap (ΔE) Difference between LUMO and HOMO energies (ELUMO - EHOMO); indicates chemical reactivity and stability. researchgate.net3.0 to 5.0

The presence of the methyl and amino groups on the isoquinoline core modifies the electronic distribution, influencing the energies of the frontier orbitals compared to the unsubstituted parent molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. avogadro.cc It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net MEP maps use a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netschrodinger.com Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group and the heterocyclic nitrogen, making these sites prone to interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their susceptibility to interaction with nucleophiles or hydrogen bond acceptors.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Theoretical Studies on Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for investigating the intricate details of reaction mechanisms. whiterose.ac.uk By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and evaluate the thermodynamic stability of intermediates and products. maxapress.com This approach provides a deep understanding of why certain products are formed over others (selectivity) and how reaction conditions can be optimized.

The synthesis of complex heterocyclic frameworks often involves multi-step reactions or the use of catalysts. Computational modeling, frequently using DFT, can elucidate the step-by-step mechanism of these transformations. For instance, theoretical studies on palladium-catalyzed reactions involving isoquinolines have clarified the roles of different ligands and additives in determining the reaction pathway and outcome. researchgate.net Such studies can model key steps like oxidative addition, migratory insertion, and reductive elimination in catalytic cycles.

In the context of isoquinoline chemistry, computational models have been used to:

Investigate the mechanism of three-component reactions involving isoquinoline to confirm the logical reaction paths. maxapress.com

Study photocatalytic C-H functionalization to understand the mechanism of developed protocols. chemrxiv.org

Clarify the catalytic mechanism and the origin of enantioselectivity in asymmetric synthesis of isoquinoline derivatives. acs.org

Analyze photochemical rearrangements to unveil unprecedented reaction pathways. rsc.org

The functionalization of molecules with multiple reactive sites, such as this compound, presents a challenge in controlling selectivity (chemo-, regio-, and stereoselectivity). Theoretical studies are crucial for understanding the factors that govern this selectivity. For example, in the functionalization of aliphatic amines, DFT studies have shown that the electronic properties of ligands on a metal catalyst can direct the reaction to a specific C-H bond. chemrxiv.org Electron-rich ligands might favor functionalization at one position, while electron-deficient ligands direct it to another. chemrxiv.org

Similarly, for isoquinolines, computational analysis can explain the regioselectivity of substitutions. The inherent electronic properties of the substituted isoquinoline ring direct incoming reagents to specific positions. Theoretical calculations of charge distribution, orbital coefficients, and the stability of reaction intermediates can predict the most likely site of attack. Studies have explored how different catalytic systems can achieve distinct chemoselectivity, leading to different products from the same starting materials under slightly varied conditions. researchgate.net

Table 2: Factors Influencing Reaction Selectivity in Heterocyclic Chemistry

Factor Description Computational Investigation Method
Electronic Effects The electron-donating or -withdrawing nature of substituents and ligands. chemrxiv.org Natural Population Analysis (NPA), Fukui Functions, MEP Analysis.
Steric Hindrance The spatial arrangement of atoms that may block access to a reactive site. Calculation of transition state geometries and energies.
Catalyst/Ligand Properties The electronic and steric profile of the catalyst or its associated ligands. researchgate.netchemrxiv.org Modeling of the catalyst-substrate complex and reaction intermediates.

| Solvent Effects | The influence of the solvent on the stability of reactants, intermediates, and transition states. | Implicit or explicit solvent models in DFT calculations. |

Computational Modeling of Complex Organic Reactions

Molecular Docking Studies of Isoquinoline Scaffolds (focusing on interaction types without biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov While often used in drug discovery to predict binding affinity, the core of the method is to elucidate the non-covalent interactions that stabilize the complex. For isoquinoline scaffolds, docking studies reveal common interaction patterns within protein binding sites. frontiersin.orgnih.gov

The primary types of interactions observed for isoquinoline derivatives in these studies include:

Hydrogen Bonds: The nitrogen atom in the isoquinoline ring and the nitrogen of the amino group can act as hydrogen bond acceptors, while the hydrogens of the amino group can act as hydrogen bond donors. These interactions frequently occur with polar amino acid residues like Asp, Glu, Asn, and Arg. rsc.org

Pi-Interactions: The aromatic rings of the isoquinoline scaffold can engage in various π-interactions. These include pi-pi stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp) and cation-pi interactions with charged residues like Lys and Arg.

Hydrophobic Interactions: The nonpolar regions of the molecule, including the benzene (B151609) ring and the methyl group, can form favorable hydrophobic interactions with nonpolar amino acid residues such as Val, Leu, Ile, and Ala.

Table 3: Common Molecular Interactions for Isoquinoline Scaffolds in Docking Studies

Interaction Type Description Potential Interacting Residues
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. frontiersin.orgrsc.org Asp, Glu, Asn, Gln, Ser, Thr, Arg
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings. frontiersin.org Phe, Tyr, Trp, His
Cation-Pi Interaction The noncovalent interaction between a cation and the face of an electron-rich π system. Lys, Arg

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Pro, Met, Phe |

These computational docking studies provide a detailed atom-level view of how the isoquinoline scaffold can fit into and interact with a structured binding site, guided by a combination of these fundamental intermolecular forces.

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

Computational chemistry provides powerful tools for investigating the structural and dynamic properties of molecules at an atomic level. For derivatives of this compound, conformational analysis and molecular dynamics (MD) simulations are invaluable for understanding their three-dimensional structures, flexibility, and interactions with biological macromolecules. These theoretical studies can elucidate the relationship between molecular conformation and biological activity, guiding the design of new and more potent derivatives.

Molecular dynamics simulations offer a dynamic perspective on the behavior of this compound derivatives over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the fluctuations and conformational changes that occur under specific conditions (e.g., in a solvent or bound to a protein). rsc.org Software packages like AMBER and NAMD are commonly used for these simulations. acs.org A typical MD simulation can reveal the stability of different conformers, the flexibility of the molecular structure, and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov

In the context of drug discovery, MD simulations are particularly useful for studying the interaction of this compound derivatives with their biological targets, such as enzymes or receptors. nih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose, calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), and identify key amino acid residues involved in the interaction. nih.gov

A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions between the simulated structure and a reference structure over time. A stable RMSD value for the ligand within the binding site suggests a stable interaction.

Table 1: Hypothetical Conformational Analysis Data for a this compound Derivative

This table illustrates the kind of data generated from a conformational analysis, showing the relative energies of different conformers.

ConformerDihedral Angle (H-N-C7-C6)Relative Energy (kcal/mol)Population (%)
12.55
260°0.830
3120°0.050
4180°1.215

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a this compound Derivative-Protein Complex

This table provides an example of the parameters that might be used in an MD simulation study.

ParameterValue
Simulation SoftwareAMBER18 acs.org
Force FieldFF18SB acs.org
SystemDerivative-Protein Complex in Water
Simulation Time200 ns
Temperature300 K
Pressure1 atm
Analysis MetricsRMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA)

The insights gained from these computational investigations are crucial for rational drug design, allowing for the optimization of the molecular structure of this compound derivatives to enhance their biological activity and specificity.

Applications of 3 Methylisoquinolin 7 Amine Scaffolds in Advanced Chemical Research

Role as Versatile Synthons and Chemical Intermediates

The compound is a key intermediate in the synthesis of a wide range of substituted isoquinolines. For instance, the amino group can act as a nucleophile or be transformed into a leaving group, enabling the introduction of different substituents onto the benzene (B151609) portion of the scaffold. This versatility allows chemists to systematically alter the properties of the resulting molecules. Its utility is demonstrated in the construction of amide derivatives designed as potential ion-channel ligands. google.com The general synthetic accessibility of aminoisoquinolines makes them attractive starting points for multi-step syntheses. google.com

Below is a table summarizing key reactions where 3-Methylisoquinolin-7-amine can act as a crucial intermediate:

Reaction TypeRole of this compoundPotential Products
Acylation Nucleophilic amine reacts with acylating agents.Amide derivatives
Sulfonylation Amine group reacts with sulfonyl chlorides.Sulfonamide derivatives
Diazotization Conversion of the amine to a diazonium salt.Halogenated, hydroxylated, or cyanated isoquinolines
Buchwald-Hartwig Coupling Amine participates in palladium-catalyzed cross-coupling.N-Aryl or N-heteroaryl substituted isoquinolines
Pictet-Spengler Reaction Potential for cyclization reactions to form more complex heterocyclic systems.Fused polycyclic aromatic compounds

These transformations highlight the compound's role as a foundational element for creating libraries of complex molecules with potential applications in various fields of chemical research.

Scaffold Modification and Diversity-Oriented Synthesis for Chemical Libraries

Diversity-oriented synthesis (DOS) is a strategy in medicinal chemistry aimed at producing a wide array of structurally diverse molecules from a common starting point. capes.gov.br The this compound scaffold is exceptionally well-suited for DOS due to its multiple functionalization points. The primary amine, the methyl group, and the aromatic ring system can all be selectively modified.

Chemists can leverage the reactivity of the 7-amino group to attach various building blocks, while the methyl group at the 3-position can potentially undergo condensation or oxidation reactions. Furthermore, electrophilic aromatic substitution on the benzene ring can introduce additional diversity. This multi-directional approach allows for the rapid generation of a chemical library, where each member shares the core isoquinoline (B145761) scaffold but differs in its peripheral substituents. Such libraries are invaluable for high-throughput screening to identify compounds with desired biological or material properties. capes.gov.brrsc.org The goal is to explore a broad chemical space to discover novel molecular shapes and functionalities. capes.gov.br

Development of Chemical Ligands for Specific Molecular Interactions

The design of small molecules that can bind with high affinity and specificity to biological targets, such as proteins and enzymes, is a cornerstone of drug discovery and chemical biology. mpg.deunifi.it The this compound structure contains key features that are often found in bioactive ligands. The aromatic rings can participate in π-stacking and hydrophobic interactions, while the nitrogen atom in the isoquinoline ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. nih.gov

These interactions are critical for molecular recognition. nih.gov For example, the amino group can form salt bridges with acidic residues like aspartic acid or glutamic acid in a protein's binding pocket. cambridgemedchemconsulting.com By modifying the scaffold, researchers can fine-tune these interactions to optimize a ligand's binding affinity and selectivity for a specific target. mpg.de Computational models and structural data from X-ray crystallography are often used to guide the rational design of new ligands based on the this compound core. mpg.de

Interaction TypeMolecular Feature of ScaffoldPotential Protein Residue Partner
Hydrogen Bonding -NH2 group, ring NitrogenAsp, Glu, Ser, Thr, backbone C=O/N-H
Ionic / Salt Bridge Protonated -NH3+ groupAsp, Glu
π-π Stacking Isoquinoline ring systemPhe, Tyr, Trp, His
Cation-π Interaction Protonated isoquinoline ringTyr, Phe, Trp
Hydrophobic Interactions Methyl group, aromatic ringsAla, Val, Leu, Ile

Integration in Materials Science Research

The application of isoquinoline derivatives extends beyond the biological realm into materials science. researchgate.netidu.ac.id The rigid, planar structure and rich electronic properties of the this compound scaffold make it an attractive component for the development of functional organic materials. These materials can have applications in electronics, optics, and sensor technology.

The structural characteristics of this compound make it a prime candidate for use in the synthesis of dyes and pigments. Organic colorants owe their color to the absorption of light in the visible spectrum, a property that arises from a conjugated system of alternating single and double bonds, known as a chromophore. nih.gov The isoquinoline ring system is an effective chromophore.

Furthermore, the presence of an amino group (-NH2), an auxochrome, is crucial. nih.gov Auxochromes are "color helpers" that can intensify and shift the color of the dye molecule by extending the conjugated system through resonance. nih.gov The synthesis of azo dyes, a major class of colorants, involves the diazotization of a primary aromatic amine followed by coupling with another aromatic compound. nih.govdaryatamin.com this compound is an ideal starting material for this process, serving as the diazo component to generate a wide palette of colors for various applications, including textiles and advanced optical materials.

Reactivity and Chemical Transformations

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution : The amine group is a strong activating, ortho-para directing group. Therefore, electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation) are predicted to occur preferentially on the benzene portion of the scaffold at the C-6 and C-8 positions, which are ortho and para to the amine, respectively.

Nucleophilic Aromatic Substitution : The pyridine ring of the isoquinoline (B145761) system is electron-deficient and can be susceptible to nucleophilic attack, particularly if a leaving group is present at the C-1 position. The parent compound itself is less likely to undergo nucleophilic substitution without prior activation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Metal-Catalyzed Cross-Coupling Reactions

The amine functionality allows for conversion to other groups that are active in cross-coupling. For instance, the amine can be transformed into a halide (e.g., bromo or iodo) via a Sandmeyer-type reaction. The resulting 7-halo-3-methylisoquinoline would be an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of aryl, alkyl, or amino substituents at the C-7 position. chemscene.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Other Notable Reactions

The primary amine at C-7 can undergo diazotization upon treatment with nitrous acid (HNO₂) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups, including -OH, -CN, and halogens, providing a gateway to numerous other derivatives. The nitrogen of the isoquinoline ring is basic and will react with acids to form salts. frontiersin.org

Future Directions and Emerging Research Avenues for 3 Methylisoquinolin 7 Amine Research

Development of Novel and Sustainable Synthetic Pathways

The pursuit of more efficient, environmentally benign, and economically viable synthetic routes is a cornerstone of modern chemical research. For 3-Methylisoquinolin-7-amine, future efforts will likely focus on moving beyond traditional multi-step syntheses that often require harsh conditions and generate significant waste.

Key research directions include:

Continuous Flow Chemistry : Implementing continuous flow systems can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The synthesis of key intermediates or even the final assembly of the isoquinoline (B145761) ring system could be achieved in continuous flow reactors, as has been demonstrated for other nitrogen-containing heterocyles. acs.org This approach allows for rapid optimization and can reduce the footprint of chemical production.

Photocatalysis and Electrosynthesis : Visible-light photocatalysis provides a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net Future research could explore photocatalytic methods for the direct C-H functionalization of the isoquinoline core or for novel cyclization strategies to construct the scaffold from simpler precursors. Electrosynthesis offers a reagent-free activation method that can drive unique chemical transformations, minimizing the use of stoichiometric oxidants or reductants.

Biocatalysis : The use of enzymes, such as transaminases or monooxygenases, offers unparalleled selectivity and operates in aqueous media under mild conditions. acs.org Developing biocatalytic routes for the synthesis of chiral precursors or for the late-stage functionalization of the this compound skeleton could provide access to enantiomerically pure derivatives, which is often crucial for pharmacological activity.

Green Chemistry Metrics : A greater emphasis will be placed on designing synthetic routes that are not only efficient but also sustainable. This involves the use of greener solvents, minimizing the number of synthetic steps, and designing processes with a high atom economy and low Process Mass Intensity (PMI).

Exploration of Unconventional Chemical Reactivity Profiles

To broaden the chemical space accessible from this compound, researchers are expected to investigate unconventional reactivity patterns that go beyond classical functional group interconversions.

Emerging areas of exploration include:

Late-Stage Functionalization (LSF) : Developing methods for the selective C-H functionalization of the isoquinoline core would be transformative. This would allow for the direct introduction of new functional groups into the molecule at a late stage of the synthesis, rapidly generating diverse libraries of analogs without the need for de novo synthesis of each derivative.

Spin-Center Shift (SCS) Reactions : The application of radical chemistry involving a spin-center shift could unlock novel bond formations. This process, where a radical center migrates to a different position within a molecule, can enable transformations that are not accessible through traditional ionic pathways, such as the deaminative alkylation of related amine structures. acs.org

Novel Cyclization Strategies : Investigating new cascade reactions to construct the isoquinoline skeleton from unconventional starting materials could lead to more efficient and convergent syntheses. rsc.org This might involve transition-metal-catalyzed cycloisomerization reactions or radical-mediated cyclizations.

Integration of Machine Learning and AI in Synthetic Route Prediction and Optimization

Key applications in this area are:

Retrosynthetic Analysis : AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple viable synthetic routes, including novel pathways that a human chemist might not consider. researchgate.net These programs learn from vast databases of known chemical reactions to predict plausible bond disconnections.

Reaction Outcome and Yield Prediction : Machine learning models, particularly graph neural networks, can be trained to predict the outcome and yield of a chemical reaction with high accuracy. ijsetpub.com This allows chemists to evaluate and prioritize different synthetic routes in silico before committing resources to laboratory experiments, saving time and materials.

Optimization of Reaction Conditions : AI algorithms can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst, and reagent stoichiometry) to maximize product yield and minimize the formation of impurities. researchgate.net This data-driven approach is far more efficient than traditional one-variable-at-a-time optimization.

AI/ML ApplicationDescriptionPotential Impact on this compound Synthesis
Retrosynthetic Planning AI algorithms propose novel synthetic pathways by working backward from the target molecule. pharmafeatures.comDiscovery of more efficient and cost-effective routes.
Reaction Prediction ML models predict the products and yields of unknown reactions based on learned chemical principles. ijsetpub.comReduces trial-and-error experimentation by pre-screening potential reactions.
Route Optimization AI evaluates proposed routes based on criteria like cost, sustainability, and scalability. preprints.orgresearchgate.netSelection of the most industrially viable and environmentally friendly synthesis method.
Automated Synthesis AI-driven robotic platforms can physically execute and optimize syntheses with minimal human oversight. pharmafeatures.comAccelerates the production of derivatives for further testing.

Advanced Methodologies for High-Throughput Synthesis and Screening

To efficiently explore the therapeutic or material potential of this compound, its derivatization and subsequent evaluation must be performed on a large scale. High-throughput experimentation (HTE) provides the framework for achieving this.

Future research will focus on:

High-Throughput Synthesis : Utilizing automated, parallel synthesis platforms allows for the rapid creation of large libraries of compounds derived from the this compound scaffold. cam.ac.uk Reactions are performed in miniaturized formats, such as 96- or 1536-well plates, enabling the simultaneous exploration of numerous building blocks and reaction conditions. acs.orgbiorxiv.org This approach is critical for building the structure-activity relationship (SAR) needed for drug discovery.

High-Throughput Screening (HTS) : Once a library of derivatives is synthesized, HTS enables the rapid testing of these compounds against biological targets to identify "hits" with desired activity. nih.gov These automated assays can screen thousands of compounds per day, dramatically accelerating the initial stages of drug discovery.

DNA-Encoded Libraries (DEL) : This technology involves synthesizing vast libraries of compounds where each molecule is tagged with a unique DNA barcode. The entire library can be screened against a protein target in a single tube, with active compounds identified by sequencing their DNA tags. Applying DEL technology to the this compound scaffold could explore immense chemical diversity with unprecedented efficiency.

By embracing these future directions, the scientific community can systematically and efficiently navigate the chemical space around this compound, paving the way for the discovery of novel therapeutics, chemical probes, and advanced materials.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C-NMR : Identify methyl group signals (δ 2.3–2.5 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Assess purity (>95% threshold recommended) using C18 columns and UV detection .

Advanced: What computational approaches predict the physicochemical properties of this compound?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation behavior and stability in aqueous/organic phases .
  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps).
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioavailability.

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles (P280) .
  • Ventilation : Use fume hoods to avoid inhalation (P261).
  • Storage : Keep in dark, inert containers at room temperature (P402) .
    Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation) .

Advanced: How do structural modifications affect the bioactivity of this compound derivatives?

Q. Methodological Answer :

  • Halogenation : Adding Cl at position 6 increases antimalarial activity (e.g., IC₅₀ <1 μM) .
  • Alkylation : Longer alkyl chains reduce solubility but enhance membrane permeability.
    SAR Table :
DerivativeModificationBioactivity (IC₅₀)Reference
6-ClChlorination0.8 μM
2-EthylAlkylation5.2 μMExtrapolated from

Basic: What are the best practices for storing this compound?

Q. Methodological Answer :

  • Conditions : Store in amber vials under argon, away from light and moisture .
  • Stability : Monitor via periodic HPLC to detect degradation (e.g., oxidation byproducts).

Advanced: How can researchers design robust SAR studies for this compound analogs?

Q. Methodological Answer :

  • Library Design : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups).
  • Assay Selection : Use target-specific assays (e.g., enzyme inhibition, cell viability).
  • Data Analysis : Apply multivariate statistics to isolate critical functional groups .

Basic: What analytical methods assess the purity of this compound?

Q. Methodological Answer :

  • HPLC : Use C18 columns with acetonitrile/water gradients; purity >95% .
  • Melting Point : Sharp range (e.g., 160–162°C) indicates homogeneity .

Advanced: How to mitigate batch-to-batch variability during scale-up?

Q. Methodological Answer :

  • Process Controls : Optimize stirring rate and temperature gradients for reproducibility.
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.